Competitive Inhibition Kinetics Distinguish Sparsomycin from Gougerotin and Chloramphenicol in the Puromycin Reaction
Sparsomycin acts as a competitive inhibitor of the puromycin-induced release of polypeptide from ribosomes, with an effective inhibitory concentration in the 10^-6 to 10^-7 M range [1]. In contrast, gougerotin and chloramphenicol exhibit mixed inhibition kinetics and require concentrations almost 2 logs greater (i.e., 100-fold higher) to achieve comparable inhibition [2]. This kinetic distinction is critical for experimental design, as sparsomycin's competitive mechanism directly targets the peptide bond-forming step.
| Evidence Dimension | Inhibition kinetics and potency in puromycin-induced polypeptide release assay |
|---|---|
| Target Compound Data | Sparsomycin: Competitive inhibition, active at 10^-6 - 10^-7 M |
| Comparator Or Baseline | Gougerotin and chloramphenicol: Mixed inhibition, active at ~2 logs higher concentration |
| Quantified Difference | Sparsomycin is approximately 100-fold more potent in this assay and exhibits distinct competitive kinetics. |
| Conditions | In vitro puromycin-induced release of polyphenylalanine and polylysine from ribosomes (rabbit reticulocytes and bacterial systems) |
Why This Matters
This quantitative difference in potency and mechanism means sparsomycin cannot be substituted with gougerotin or chloramphenicol for studies requiring specific competitive inhibition of the peptidyl transferase A-site.
- [1] Goldberg, I. H., & Mitsugi, K. (1967). Inhibition by sparsomycin and other antibiotics of the puromycin-induced release of polypeptide from ribosomes. Biochemistry, 6(2), 383-391. View Source
- [2] Pestka, S. (1970). Studies on transfer ribonucleic acid-ribosome complexes. XXI. Effect of antibiotics on peptidyl-puromycin synthesis by mammalian polyribosomes. Archives of Biochemistry and Biophysics, 136(1), 80-88. View Source
